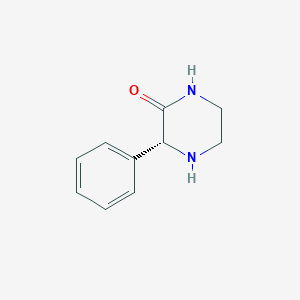

(R)-3-Phenylpiperazin-2-one

Descripción general

Descripción

(R)-3-Phenylpiperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives It is characterized by a phenyl group attached to the third carbon of the piperazine ring, which is in the R-configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Phenylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(R)-3-Phenylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Halogenated phenylpiperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Glycogen Synthase Kinase-3β Inhibition

One notable application of (R)-3-phenylpiperazin-2-one is its role as a precursor in the synthesis of novel inhibitors of glycogen synthase kinase-3β (GSK-3β). These inhibitors have potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer's disease. A study demonstrated the synthesis of 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones, which exhibited potent GSK-3β inhibitory activity, highlighting the compound's utility in drug design aimed at modulating this critical enzyme involved in various cellular processes .

1.2. Antidepressant Activity

Research has indicated that phenylpiperazine derivatives, including this compound, may exhibit antidepressant-like effects. These compounds interact with serotonin receptors, which are crucial targets for antidepressant medications. A study focusing on the synthesis and biological evaluation of these derivatives found that specific modifications to the piperazine ring could enhance their efficacy as antidepressants .

Synthetic Applications

2.1. Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing various piperazine derivatives. A recent synthetic approach reported an efficient five-step method to produce 3-substituted piperazine-2-acetic acid esters from amino acids, showcasing the compound's utility in generating complex molecular architectures . This method is particularly valuable for developing compounds with potential biological activity.

2.2. Acaricidal Activity

This compound and its derivatives have been investigated for their acaricidal properties against pests such as Tetranychus urticae (two-spotted spider mite). The synthesis of multiple phenylpiperazine derivatives demonstrated promising acaricidal activity, suggesting potential applications in agricultural pest control .

Biological Studies

3.1. Mechanistic Studies

Studies involving this compound have contributed to understanding its mechanisms of action at the molecular level. For instance, research on its interaction with specific receptors has provided insights into how modifications to the piperazine structure can influence binding affinity and biological activity . Such mechanistic insights are crucial for optimizing drug candidates.

Case Studies

Mecanismo De Acción

The mechanism of action of (R)-3-Phenylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-3-Phenylpiperazin-2-one: The enantiomer of (R)-3-Phenylpiperazin-2-one, differing in the configuration of the chiral center.

N-Phenylpiperazine: Lacks the carbonyl group present in this compound.

Phenylpiperidine: A structurally similar compound with a different ring system.

Uniqueness

This compound is unique due to its specific chiral configuration, which can impart distinct biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(R)-3-Phenylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring with a phenyl group and a carbonyl moiety. The synthesis of this compound often involves the reaction of piperazine derivatives with phenyl isocyanate or through various alkylation methods.

Common Synthetic Routes

- Direct Alkylation : Piperazine is reacted with phenyl isocyanate to yield this compound.

- Cyclization Reactions : The compound can also be synthesized through cyclization reactions involving substituted piperazines.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against viruses such as HIV and HSV-1. In vitro studies reported moderate protective effects against these viruses, indicating its potential as a lead compound for antiviral drug development .

Anticonvulsant Activity

A notable area of research involves the anticonvulsant properties of this compound. In animal models, derivatives of this compound were evaluated for their effectiveness in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Some derivatives demonstrated significant anticonvulsant activity, highlighting the importance of structural modifications for enhancing efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction may modulate synaptic transmission and neuronal excitability, contributing to its anticonvulsant and antidepressant effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the piperazine ring or the phenyl group can significantly influence biological activity:

| Compound Variant | Activity Profile |

|---|---|

| Parent Compound | Moderate antimicrobial and antiviral activity |

| N-substituted Derivatives | Enhanced anticonvulsant activity; specific substitutions improve binding affinity to receptors |

Case Studies

- Anticonvulsant Screening : A study evaluated several derivatives of this compound for their anticonvulsant activity using the MES test. Results indicated that specific modifications led to compounds with superior protective effects compared to traditional antiepileptic drugs like phenytoin .

- Antiviral Efficacy : Another investigation focused on the antiviral properties of synthesized derivatives against HIV-1. Some compounds exhibited significant inhibition of viral replication, suggesting that further exploration could lead to new antiviral therapies .

Propiedades

IUPAC Name |

(3R)-3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.